

Aviglycine as a Competitive Inhibitor of ACC Synthase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Aviglycine
Cat. No.:	B1665843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of **aviglycine** (AVG), a potent competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS). As the rate-limiting enzyme in the ethylene biosynthesis pathway in plants, ACC synthase presents a critical target for controlling ethylene-mediated processes in agriculture and horticulture. This document details the mechanism of action of **aviglycine**, provides a comprehensive summary of its inhibitory kinetics, outlines detailed experimental protocols for its study, and visualizes the associated biochemical pathways and experimental workflows.

Introduction: The Ethylene Biosynthesis Pathway and its Regulation

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a wide array of physiological processes in plants, including fruit ripening, senescence, abscission, and stress responses.[\[1\]](#) [\[2\]](#)[\[3\]](#) The biosynthesis of ethylene is a well-characterized two-step process.[\[4\]](#)[\[5\]](#) The first and generally rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA), a reaction catalyzed by the enzyme ACC synthase (ACS).[\[3\]](#)[\[4\]](#) The final step involves the oxidation of ACC to ethylene, carbon dioxide, and cyanide by ACC oxidase (ACO).[\[3\]](#)

Given its critical role, ACC synthase is subject to complex regulation at both the transcriptional and post-translational levels.^{[3][6][7]} Various environmental and developmental cues, as well as other plant hormones such as auxins, can modulate the expression of ACS genes.^{[5][7]} Post-translationally, the stability and activity of the ACC synthase protein are regulated by phosphorylation and proteasomal degradation.^{[6][7]} This intricate regulatory network ensures precise control over ethylene production.

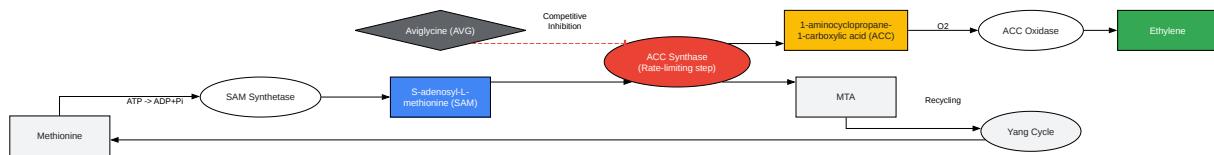
Aviglycine: A Potent Competitive Inhibitor of ACC Synthase

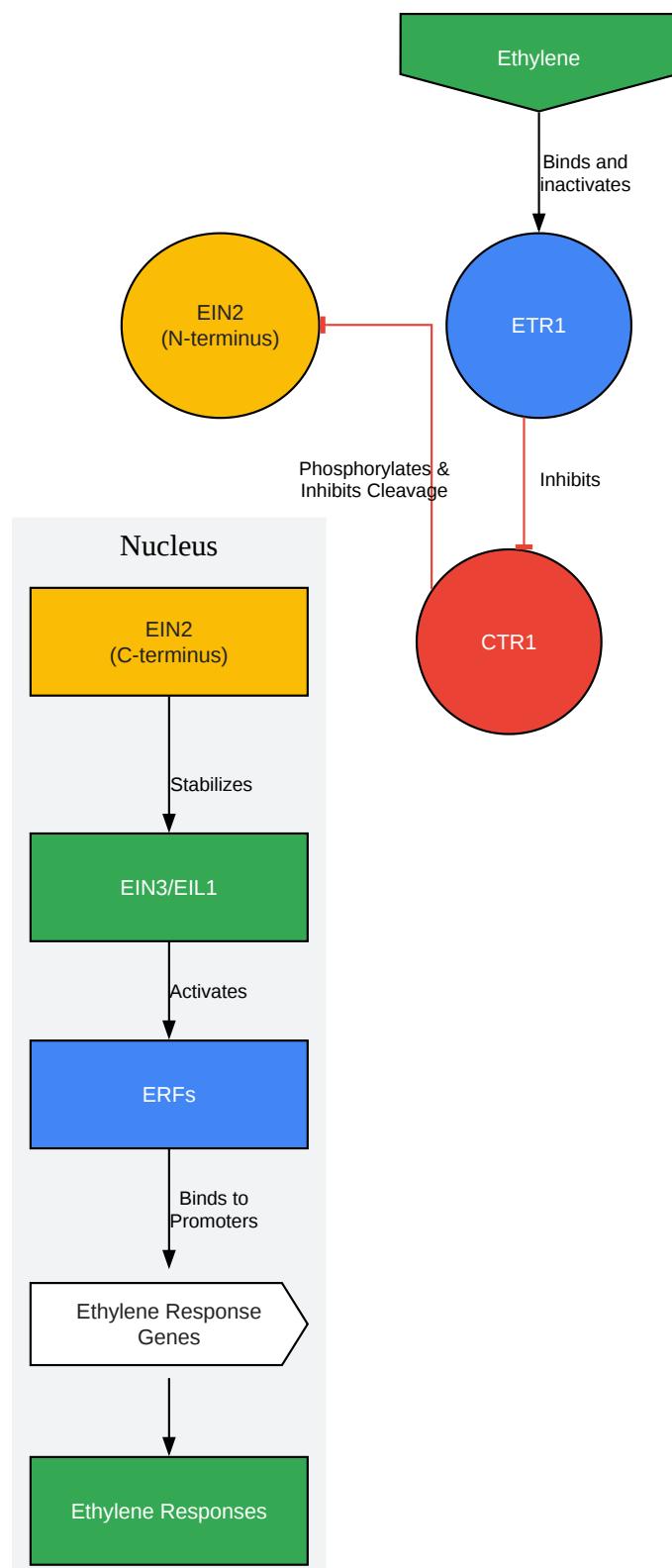
Aviglycine, also known as aminoethoxyvinylglycine (AVG), is a structural analog of the ACC synthase substrate, SAM.^{[8][9]} It acts as a potent competitive inhibitor, binding to the active site of the enzyme and thereby preventing the binding of SAM.^{[8][10]} This inhibition effectively blocks the production of ACC and, consequently, ethylene.^{[11][12]}

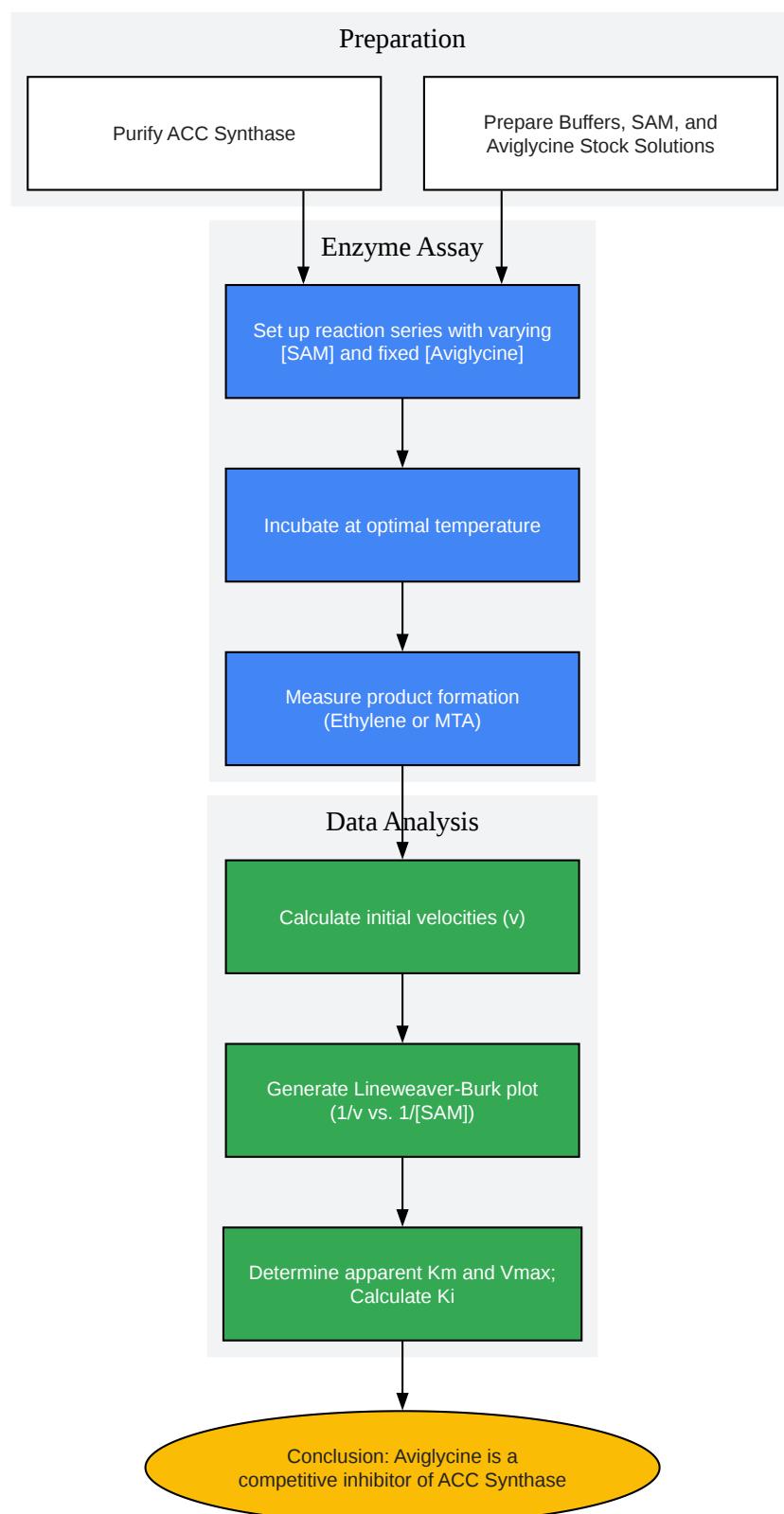
The mechanism of inhibition involves the formation of a stable, covalent ketimine intermediate between **aviglycine** and the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for ACC synthase activity.^[2] This strong interaction makes **aviglycine** a highly effective and widely used tool in both research and commercial applications to modulate ethylene-dependent processes.^{[2][8]}

Quantitative Data: Inhibitory Potency of Aviglycine

The inhibitory potency of **aviglycine** against ACC synthase has been characterized in various plant species. The key kinetic parameters used to quantify this inhibition are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.


Plant Species	Enzyme Isoform	Kinetic Parameter	Value	Reference(s)
Tomato (<i>Lycopersicon esculentum</i>)	Not specified	Ki	0.2 μ M	[9][13]
Apple (<i>Malus domestica</i>)	Not specified	Kd	10-20 pM	[2]
Mung Bean (<i>Vigna radiata</i>)	Not specified	Km for SAM	55 μ M	[14]
Arabidopsis thaliana	ACS5	Ki	15 ± 3.5 nM	[10]
Arabidopsis thaliana	ACS5	IC50	~ 0.5 μ M	[10]


Note: Ki (Inhibition Constant) represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. Kd (Dissociation Constant) is a measure of the affinity of the inhibitor for the enzyme. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor that reduces the response by 50%.


Signaling Pathways

Ethylene Biosynthesis Pathway

The ethylene biosynthesis pathway is a concise two-step enzymatic cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]
- 4. The ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis | PLOS Genetics [journals.plos.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Differential regulation of four members of the ACC synthase gene family in plum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACC Synthase [biology.kenyon.edu]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hort [journals.ashs.org]
- 13. researchgate.net [researchgate.net]
- 14. Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aviglycine as a Competitive Inhibitor of ACC Synthase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665843#aviglycine-as-a-competitive-inhibitor-of-acc-synthase>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com